Methyl 3,5-dibromo-2-(methylamino)benzoate
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Overview
Description
Methyl 3,5-dibromo-2-(methylamino)benzoate is an organic compound with the molecular formula C9H9Br2NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with bromine atoms at the 3 and 5 positions and a methylamino group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dibromo-2-(methylamino)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl anthranilate (methyl 2-aminobenzoate) to introduce bromine atoms at the 3 and 5 positions. This is typically achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting product, methyl 3,5-dibromo-2-aminobenzoate, is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromo-2-(methylamino)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at the 3 and 5 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of debrominated or alcohol derivatives.
Scientific Research Applications
Methyl 3,5-dibromo-2-(methylamino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of brominated aromatic compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,5-dibromo-2-(methylamino)benzoate involves its interaction with specific molecular targets. The bromine atoms and the methylamino group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Methyl 3,5-dibromo-2-(methylamino)benzoate can be compared with other similar compounds, such as:
Methyl 2-amino-3,5-dibromobenzoate: Similar structure but lacks the methylamino group, which can affect its reactivity and applications.
Methyl 3,5-dibromo-2-aminobenzoate: Similar structure but lacks the methyl group on the amino group, which can influence its chemical properties.
Methyl 3,5-dibromo-4-(methylamino)benzoate: Similar structure but with the methylamino group at a different position, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9Br2NO2 |
---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
methyl 3,5-dibromo-2-(methylamino)benzoate |
InChI |
InChI=1S/C9H9Br2NO2/c1-12-8-6(9(13)14-2)3-5(10)4-7(8)11/h3-4,12H,1-2H3 |
InChI Key |
RDSFHUKLUCPMQE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)Br)C(=O)OC |
Origin of Product |
United States |
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